N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide
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Overview
Description
N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide is a chemical compound with the molecular formula C16H12F5NO. It is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide can be achieved through various synthetic routes. One common method involves the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides with benzamide hydrochloride derivatives at room temperature . This method is efficient and yields the desired product without the need for purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and specificity towards certain enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide can be compared with other similar compounds, such as:
N-(1,1-bis(4-fluorophenyl)-2,2,2-trifluoroethyl)-acetamide: This compound has a similar structure but may exhibit different chemical and biological properties.
2,2,2-trifluoro-N-methylacetamide: Another related compound with distinct chemical properties and applications.
Properties
CAS No. |
2247-78-1 |
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Molecular Formula |
C16H12F5NO |
Molecular Weight |
329.26 g/mol |
IUPAC Name |
N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C16H12F5NO/c1-10(23)22-15(16(19,20)21,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9H,1H3,(H,22,23) |
InChI Key |
LOOCAEGGZALYLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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